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nitrophenyl)ethanone

Cat. No.: B3046240

An In-depth Technical Guide to 1-(2-Fluoro-6-nitrophenyl)ethanone for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoro-6-
nitrophenyl)ethanone, a key chemical intermediate with significant applications in
pharmaceutical and agrochemical research. We will delve into its core chemical identity,
physicochemical properties, a representative synthetic pathway, and its distinct chemical
reactivity. The document is structured to provide researchers, medicinal chemists, and drug
development professionals with the foundational knowledge and practical insights required to
effectively utilize this versatile building block in complex organic synthesis and novel molecular
design.

Core Chemical Identity and Nomenclature

1-(2-Fluoro-6-nitrophenyl)ethanone is an aromatic ketone characterized by a phenyl ring
substituted with a fluorine atom, a nitro group, and an acetyl group. The precise ortho-
positioning of the fluoro and nitro groups relative to each other, and to the acetyl substituent,
creates a unique electronic and steric environment that dictates its reactivity.

e |IUPAC Name: 1-(2-Fluoro-6-nitrophenyl)ethanone[1]

e Common Synonyms: 2'-Fluoro-6'-nitroacetophenone
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« CAS Number: 1214377-22-6[1][2]

Molecular Structure:

Caption: Chemical structure of 1-(2-Fluoro-6-nitrophenyl)ethanone.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties is essential for laboratory

handling and reaction planning.

Property Value Source(s)
Molecular Formula CsHeFNO3 [2]
Molecular Weight 183.14 g/mol [1][2]
White to yellow powder or
Appearance [1]
crystals
N _ 287.2 + 20.0 °C at 760 mmHg
Boiling Point [2]

(Predicted)

Storage Conditions

Store at room temperature in a

dry, sealed container

[1]2]

GHS Signal Word

Warning

[1]

GHS Pictogram

GHSO07 (Exclamation Mark)

[1]

Hazard Statements

H302, H315, H319, H335

[1]

Precautionary Codes

P261, P305+P351+P338

[1]

Hazard Statement Key: H302: Harmful if swallowed. H315: Causes skin irritation. H319:

Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes exist for substituted acetophenones, a common strategy

involves the controlled nitration of a suitable precursor. The synthesis of 1-(2-fluoro-6-
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nitrophenyl)ethanone presents a regioselectivity challenge due to the directing effects of the

existing substituents. A plausible approach is the nitration of 2'-fluoroacetophenone.

Experimental Protocol: Representative Synthesis

Reaction Setup: To a cooled (0-5 °C) solution of 2'-fluoroacetophenone (1.0 eq) in
concentrated sulfuric acid, add concentrated nitric acid (1.1 eq) dropwise, ensuring the
internal temperature does not exceed 10 °C.

Reaction Execution: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Workup and Isolation: Upon completion, slowly pour the reaction mixture onto crushed ice
with vigorous stirring. The resulting precipitate is collected by vacuum filtration.

Purification: Wash the crude solid with cold water until the filtrate is neutral. The product can
be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or
by column chromatography to isolate the desired 2,6-disubstituted isomer from other
potential isomers.

Validation: Confirm the structure and purity of the final product using analytical techniques
such as *H NMR, °F NMR, 3C NMR, and Mass Spectrometry.

Causality and Strategic Considerations:

» Directing Effects: The acetyl group is a meta-director, while the fluorine atom is an ortho-,
para-director. The nitration of 2'-fluoroacetophenone will yield a mixture of isomers. The
steric hindrance from the acetyl group and the strong activating effect of the ortho-fluoro
group can influence the formation of the 2,6-isomer, but separation from the 2,4- and other
isomers is critical.

Reaction Conditions: The use of strong acid and controlled low temperatures is crucial to
prevent over-nitration and decomposition of the starting material, ensuring a cleaner reaction
profile.
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Caption: Generalized workflow for the synthesis of 1-(2-Fluoro-6-nitrophenyl)ethanone.

Chemical Reactivity and Applications in Drug
Development

The synthetic utility of 1-(2-fluoro-6-nitrophenyl)ethanone stems from the distinct reactivity of
its three functional groups, which can be addressed selectively. This makes it a powerful
scaffold for building molecular complexity.

Key Reactive Sites:

» Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr): The presence of two strong
electron-withdrawing groups (nitro and fluoro) ortho to a potential leaving group (fluorine)
strongly activates the aromatic ring for SNAr reactions.[3] This is the most significant feature
of the molecule, allowing for the facile displacement of the fluorine atom by a wide range of
nucleophiles (e.g., amines, thiols, alkoxides).[3][4] This pathway is fundamental for
introducing diverse side chains, a common strategy in lead optimization.

e Nitro Group (Reduction): The nitro group is readily reduced to an aniline derivative using
standard methods like catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reductants
(e.g., SnCl2).[5] The resulting primary amine is a versatile functional handle for subsequent
reactions such as amide bond formation, sulfonylation, or diazotization.
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o Acetyl Group (Carbonyl and a-Carbon Chemistry): The ketone functionality offers multiple
reaction possibilities. The electrophilic carbonyl carbon can be targeted by nucleophiles (e.g.,
Grignard reagents, organolithiums) to form tertiary alcohols. The a-protons of the methyl
group are acidic and can be deprotonated to form an enolate, enabling aldol condensations
and a-alkylation reactions.[5]

mophﬂic Aromatic Substitution (SNAr)P Reduction to Amine Carbonyl Chemistry

(F is an excellent leaving group) (e.g., H2, Pd/C) (Nucleophilic Addition)

\

Click to download full resolution via product page
Caption: Key sites of chemical reactivity on the 1-(2-fluoro-6-nitrophenyl)ethanone scaffold.
Applications in Research:

e Pharmaceutical Intermediate: This molecule is a valuable building block for synthesizing
active pharmaceutical ingredients (APIs).[2] Its structure is a precursor for compounds with
potential anti-inflammatory, antimicrobial, or anticancer properties.[2]

« Scaffold for Heterocyclic Chemistry: The versatile functional handles allow for the
construction of complex heterocyclic ring systems, which are prevalent in modern drug
candidates. For instance, reduction of the nitro group followed by intramolecular
condensation with the acetyl group can lead to quinoline or indole scaffolds.

o Fragment-Based Drug Design (FBDD): The defined conformational preference of 2'-
fluoroacetophenone derivatives, which favor an s-trans conformation, provides valuable
structural constraints.[6] This knowledge can be leveraged in computational and FBDD
approaches to design ligands with higher binding affinity and specificity.

Conclusion

1-(2-Fluoro-6-nitrophenyl)ethanone is more than a simple chemical reagent; it is a
strategically designed intermediate offering multiple, distinct points for chemical modification.
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An in-depth understanding of its synthesis, the electronic interplay of its functional groups, and
its predictable reactivity is paramount for its effective use. For researchers in drug discovery
and process development, this compound provides a reliable and versatile platform for the
rapid generation of diverse molecular libraries and the efficient synthesis of complex target
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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